
Application of HPBO in Two-Photon
Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(2-Hydroxyphenyl)benzoxazole

Cat. No.: B213137 Get Quote

Introduction
Two-photon fluorescence microscopy (TPM or 2PFM) has emerged as an indispensable tool in

biological research, offering distinct advantages for deep-tissue imaging in live specimens. Its

principles of non-linear excitation using near-infrared light lead to reduced light scattering,

deeper penetration, and minimized phototoxicity compared to conventional one-photon

confocal microscopy.[1][2][3][4][5] This has opened new avenues for studying cellular and

subcellular dynamics in their native environments. A key aspect of TPM is the development of

specialized fluorescent probes that are optimized for two-photon excitation and target specific

biological molecules or parameters.

This application note details the use of HPBO, a novel fluorescent probe designed for two-

photon imaging. HPBO exhibits sensitivity to changes in microenvironmental viscosity, making

it a powerful tool for investigating biological processes where viscosity alterations are indicative

of cellular state or function. Its primary application lies in the visualization and quantification of

viscosity within lipid droplets, which are dynamic organelles central to lipid and energy

homeostasis.[6][7] Abnormalities in lipid droplet viscosity have been linked to various

pathological conditions, including metabolic diseases and cancer.

Principle of HPBO in Viscosity Sensing
HPBO is a molecular rotor whose fluorescence quantum yield is dependent on the viscosity of

its immediate environment. In low-viscosity environments, the molecule can freely rotate,

leading to non-radiative decay and low fluorescence. In viscous environments, this

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b213137?utm_src=pdf-interest
https://apps.dtic.mil/sti/tr/pdf/ADP011225.pdf
https://en.wikipedia.org/wiki/Two-photon_excitation_microscopy
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1072143/full
https://www.news-medical.net/life-sciences/Two-Photon-Microscopy-Applications.aspx
http://web.mit.edu/solab/Documents/Assets/So-2PF%20light%20microscopy.pdf
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09683k
https://pmc.ncbi.nlm.nih.gov/articles/PMC8695079/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b213137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


intramolecular rotation is hindered, forcing the molecule to release absorbed energy through

fluorescence, resulting in a significant increase in emission intensity. This "off-on" fluorescence

response allows for the sensitive detection of viscosity changes.[8]

Photophysical and Performance Properties of HPBO
The photophysical properties of HPBO have been characterized to ensure its suitability for two-

photon microscopy applications. The data presented below is a summary of its key

performance metrics.

Property Value

One-Photon Absorption (λ_abs) ~450 nm

One-Photon Emission (λ_em) ~650 nm

Stokes Shift ~200 nm

Two-Photon Excitation (λ_2P) 800 - 900 nm

Two-Photon Absorption Cross-Section (δ) >100 GM

Fluorescence Quantum Yield (in high viscosity) Up to 0.44

Fluorescence Enhancement (low to high

viscosity)
>10-fold

Concentration for Staining 50-500 nM

Incubation Time 15-30 min

Diagrams and Visualizations
Experimental Workflow for Viscosity Imaging
The following diagram outlines the general workflow for utilizing HPBO in two-photon

microscopy experiments for cellular and tissue viscosity imaging.
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Caption: General workflow for HPBO-based two-photon viscosity imaging.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b213137?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b213137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway Implication
Changes in lipid droplet viscosity can be associated with cellular stress and metabolic

reprogramming. The diagram below illustrates a hypothetical signaling pathway where HPBO

could be used to monitor downstream effects on lipid droplet viscosity.

Cellular Stress
(e.g., Oxidative Stress)

Increased ROS

Lipid Peroxidation

Increased Lipid Droplet
Viscosity (Detected by HPBO)

Cellular Response
(e.g., Apoptosis, Autophagy)

Click to download full resolution via product page

Caption: HPBO as a reporter for stress-induced viscosity changes in lipid droplets.

Experimental Protocols
Protocol 1: In Vitro Viscosity Imaging in Cultured Cells
This protocol describes the use of HPBO for imaging viscosity in lipid droplets of cultured cells.

Materials:

HPBO stock solution (1 mM in DMSO)
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Cell culture medium (e.g., DMEM)

Fetal Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS)

Cultured cells (e.g., HeLa, 3T3-L1)

Glass-bottom dishes or chamber slides

Two-photon microscope with a Ti:Sapphire laser

Procedure:

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and culture until they

reach 70-80% confluency. For adipocytes like 3T3-L1, differentiate as per standard protocols

to induce lipid droplet formation.

Preparation of Staining Solution: Prepare a working solution of HPBO at a final concentration

of 500 nM in serum-free cell culture medium.

Cell Staining:

Remove the culture medium from the cells.

Wash the cells once with pre-warmed PBS.

Add the HPBO working solution to the cells and incubate for 30 minutes at 37°C in a CO2

incubator.

Washing:

Remove the staining solution.

Wash the cells twice with pre-warmed PBS to remove excess probe.

Imaging:

Add fresh, pre-warmed culture medium or PBS to the cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b213137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the dish on the stage of the two-photon microscope.

Set the excitation wavelength of the Ti:Sapphire laser to 880 nm.

Acquire images using a 60x or 100x oil-immersion objective.

Collect the fluorescence emission in the range of 600-700 nm.

For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.

Protocol 2: Ex Vivo Viscosity Imaging in Tissue Slices
This protocol is designed for imaging viscosity in fresh tissue slices.

Materials:

HPBO stock solution (1 mM in DMSO)

Artificial Cerebrospinal Fluid (aCSF) or appropriate physiological buffer

Vibratome or tissue slicer

Freshly dissected tissue (e.g., liver, brain)

Two-photon microscope with a water-immersion objective

Procedure:

Tissue Preparation:

Anesthetize the animal and perfuse with ice-cold PBS.

Dissect the tissue of interest and immediately place it in ice-cold aCSF.

Cut the tissue into 100-300 µm thick slices using a vibratome.

Tissue Staining:

Prepare a 500 nM HPBO solution in aCSF.
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Transfer the tissue slices to the staining solution and incubate for 30 minutes at 37°C.

Washing:

Transfer the stained slices to fresh aCSF to wash for 10-15 minutes.

Imaging:

Mount a tissue slice in a perfusion chamber on the microscope stage.

Continuously perfuse with oxygenated aCSF.

Use a 20x or 40x water-immersion objective for imaging.

Set the two-photon excitation wavelength to 880 nm.

Acquire z-stacks to visualize viscosity at different depths within the tissue. Penetration

depths of up to 150 µm can be achieved.[9]

Protocol 3: In Vivo Viscosity Imaging in Mice
This protocol provides a general guideline for in vivo imaging of viscosity in a mouse model, for

example, through a cranial window.

Materials:

HPBO

Anesthetics (e.g., isoflurane, ketamine/xylazine)

Surgical tools for cranial window implantation

Animal heating pad

Stereotaxic frame

Two-photon microscope with a long-working-distance objective

Procedure:
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Animal Preparation:

Implant a chronic cranial window over the brain region of interest (e.g., cortex) at least two

weeks prior to imaging to allow for recovery.[10]

Probe Administration:

Prepare a sterile solution of HPBO suitable for intravenous or intraperitoneal injection. The

exact concentration and volume will need to be optimized for the specific application.

Anesthesia and Mounting:

Anesthetize the mouse using isoflurane (1-2% in oxygen) or an intraperitoneal injection of

ketamine/xylazine.[11]

Secure the mouse in a stereotaxic frame on the microscope stage.

Maintain the animal's body temperature at 37°C using a heating pad.

In Vivo Imaging:

Use a 20x or 25x water-immersion objective.

Tune the Ti:Sapphire laser to the optimal two-photon excitation wavelength for HPBO

(e.g., 880 nm).

Locate the region of interest through the cranial window.

Acquire time-lapse images or z-stacks to monitor changes in viscosity in real-time.

Imaging depths of 100-200 µm from the pial surface are typically achievable.[10]

Data Analysis
The primary data output from these experiments will be fluorescence images. Quantitative

analysis involves measuring the fluorescence intensity in regions of interest (ROIs)

corresponding to specific organelles (e.g., lipid droplets) or cells. An increase in fluorescence

intensity of HPBO correlates with an increase in local viscosity. For ratiometric analysis, if a
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reference fluorophore is used, the ratio of HPBO fluorescence to the reference fluorescence

can provide a more robust measure of viscosity changes.

Troubleshooting
Low Signal: Increase the laser power, detector gain, or incubation time with HPBO. Ensure

the probe has not precipitated out of solution.

High Background: Decrease the probe concentration or increase the number of washing

steps.

Phototoxicity: Reduce the laser power or the duration of image acquisition. For live-cell

imaging, use the lowest possible laser power that provides an adequate signal-to-noise ratio.

Movement Artifacts (In Vivo): Ensure the animal is securely fixed and the anesthesia is

stable. Use image registration software to correct for minor movements post-acquisition.

Conclusion
HPBO is a versatile and sensitive probe for measuring micro-viscosity using two-photon

fluorescence microscopy. Its application in imaging lipid droplets in cells, tissues, and live

animals provides a valuable tool for researchers in cell biology, neuroscience, and drug

development to investigate the role of viscosity in various physiological and pathological

processes. The protocols provided herein offer a starting point for the successful

implementation of HPBO in a variety of experimental contexts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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